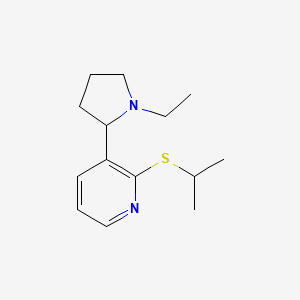![molecular formula C26H25N4O4- B11822364 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate is a complex organic compound belonging to the class of n-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione typically involves multi-component reactions (MCRs). MCRs are advantageous because they are spontaneous and do not require complex equipment or the separation of intermediates . The reaction conditions often involve the use of simple reaction vessels and standard laboratory reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific protein kinases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
作用機序
The mechanism of action of 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione involves its interaction with molecular targets such as protein kinases. It acts by inhibiting the activity of these kinases, thereby affecting various cellular pathways. The specific pathways involved depend on the type of kinase targeted and the cellular context .
類似化合物との比較
Similar Compounds
- Bisindolylmaleimide I
- Bisindolylmaleimide II
- Bisindolylmaleimide III
Uniqueness
3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C26H25N4O4- |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate |
InChI |
InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)/p-1 |
InChIキー |
VEOXVBTXROWDAH-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)

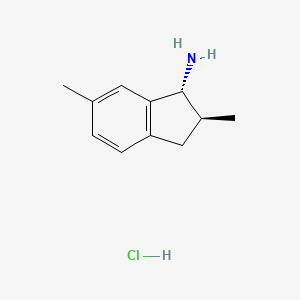
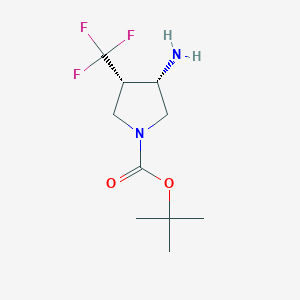

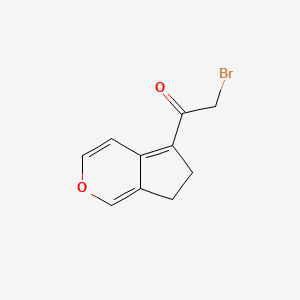

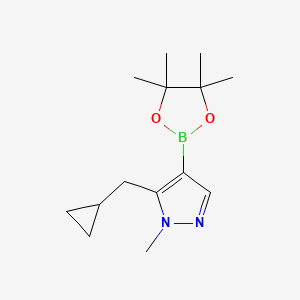
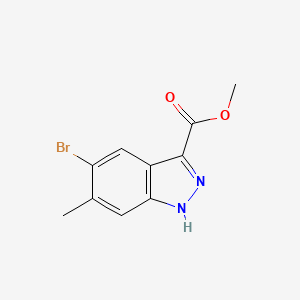

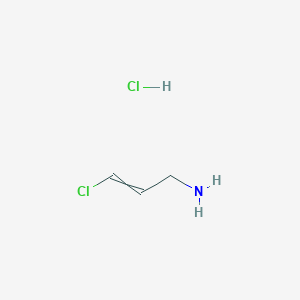
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
